2,4-Di-tert-butylphenyl methyl carbonate

Descripción

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service registry number 873055-54-0, establishing its unique position within the comprehensive database of organic compounds. The compound possesses a molecular formula of C₁₆H₂₄O₃ with a corresponding molecular weight of 264.36 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the presence of two tertiary butyl substituents positioned at the 2 and 4 positions of the phenyl ring.

The compound is also recognized under several alternative nomenclature systems, including "carbonic acid, 2,4-bis(1,1-dimethylethyl)phenyl methyl ester," which emphasizes its carbonate ester functional group architecture. Additional synonymous designations include "2,4-bis(1,1-dimethylethyl)phenyl methyl carbonate" and various chemical database identifiers that facilitate its recognition across different information systems. The MDL number MFCD23134693 provides another standardized identifier commonly used in chemical inventory management systems.

Table 1: Chemical Identification Parameters

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 873055-54-0 | |

| Molecular Formula | C₁₆H₂₄O₃ | |

| Molecular Weight | 264.36 g/mol | |

| MDL Number | MFCD23134693 | |

| InChI Key | MRZZXDUZVJNFQL-UHFFFAOYSA-N |

The International Chemical Identifier code for this compound is 1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3, providing a standardized method for representing the molecular structure in computational chemistry applications. This systematic encoding enables precise identification and manipulation of the compound's structural information across various chemical databases and software platforms.

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of organic carbonate chemistry, which has evolved significantly since the early investigations of carbonic acid derivatives in the late nineteenth and early twentieth centuries. The synthesis of substituted phenyl carbonates gained particular momentum during the expansion of pharmaceutical chemistry in the latter half of the twentieth century, when researchers recognized the potential of these compounds as versatile intermediates for drug development. The specific compound under discussion represents part of this evolutionary process, where strategic substitution patterns on aromatic rings became increasingly sophisticated tools for modulating chemical reactivity and biological activity.

The emergence of this compound as a compound of interest coincides with the development of ivacaftor, a breakthrough therapeutic agent for cystic fibrosis treatment. Patent literature from Vertex Pharmaceuticals indicates that this compound serves as a crucial intermediate in the synthetic pathway leading to ivacaftor production. The historical significance of this discovery cannot be understated, as it represents a convergence of advanced organic synthesis methodology with urgent medical needs, particularly for patients suffering from genetic disorders affecting chloride ion transport.

The compound's historical context also reflects the growing emphasis on green chemistry principles in pharmaceutical manufacturing. Organic carbonates, including this compound, align with sustainability objectives by offering environmentally benign alternatives to traditional solvents and synthetic intermediates. This historical shift toward more sustainable chemical processes has elevated the importance of carbonate esters beyond their immediate synthetic utility, positioning them as exemplars of responsible chemical innovation.

Significance in Organic Chemistry Research

This compound occupies a position of considerable significance within contemporary organic chemistry research, primarily due to its role as a key intermediate in the synthesis of pharmaceutically active compounds. The compound's importance is particularly pronounced in the development of cystic fibrosis transmembrane conductance regulator potentiators, where its unique structural features enable specific synthetic transformations that are difficult to achieve through alternative pathways. Research applications extend beyond pharmaceutical synthesis to include investigations of carbonate ester reactivity patterns and the development of novel synthetic methodologies.

The compound serves as an important model system for understanding the electronic and steric effects of multiple tert-butyl substituents on aromatic carbonate reactivity. These substitution patterns create distinctive chemical environments that influence both nucleophilic and electrophilic reactivity at the carbonate center. Researchers have utilized this compound to explore fundamental questions about how bulky alkyl substituents modulate reaction kinetics and selectivity in carbonate ester transformations, contributing to broader understanding of structure-reactivity relationships in organic chemistry.

Contemporary research efforts have also focused on optimizing synthetic routes to this compound itself, with particular attention to improving yield, reducing environmental impact, and enhancing scalability for industrial applications. These investigations have revealed important insights into the reactivity of substituted phenols with carbonate-forming reagents, leading to improved synthetic protocols that are more efficient and environmentally sustainable. The compound's significance extends to serving as a benchmark for evaluating new carbonate synthesis methodologies and reaction conditions.

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Focus |

|---|---|---|

| Pharmaceutical Synthesis | Ivacaftor Intermediate | Cystic Fibrosis Treatment |

| Synthetic Methodology | Carbonate Reactivity Studies | Structure-Activity Relationships |

| Green Chemistry | Sustainable Synthesis | Environmental Impact Reduction |

| Process Development | Industrial Scalability | Manufacturing Optimization |

Position within Organic Carbonate Chemistry

This compound represents a sophisticated example within the diverse family of organic carbonates, demonstrating the structural complexity that can be achieved through strategic substitution of the basic carbonate ester framework. Organic carbonates constitute an important class of compounds characterized by the presence of the carbonate functional group, which consists of a carbonyl carbon flanked by two alkoxy groups. Within this classification system, the compound under discussion belongs to the mixed carbonate subclass, where one alkoxy group is aromatic and the other is aliphatic.

The position of this compound within carbonate chemistry is further defined by its relationship to other structurally related compounds. The presence of multiple tert-butyl substituents on the aromatic ring creates unique steric and electronic environments that distinguish it from simpler phenyl carbonates. These structural modifications result in altered reactivity patterns, stability profiles, and physical properties that position the compound as a specialized member of the carbonate family rather than a representative example of typical carbonate behavior.

Comparative analysis with other organic carbonates reveals that this compound exhibits characteristics that bridge the gap between simple alkyl carbonates and more complex polycarbonate materials. The compound shares with simple carbonates the basic ester functionality and associated reactivity patterns, while incorporating the aromatic character and steric complexity that characterizes more sophisticated carbonate systems. This intermediate position makes it particularly valuable for understanding how structural modifications influence carbonate properties and behavior.

The compound's relationship to the broader field of green chemistry is particularly noteworthy, as organic carbonates have gained recognition as environmentally benign alternatives to traditional organic solvents and synthetic intermediates. Research has demonstrated that organic carbonates, including substituted phenyl derivatives like this compound, offer reduced toxicity profiles and improved biodegradability compared to many conventional organic compounds. This positioning within the green chemistry framework has contributed to increased interest in carbonate chemistry and expanded applications for these compounds.

Structural Overview and Chemical Formula

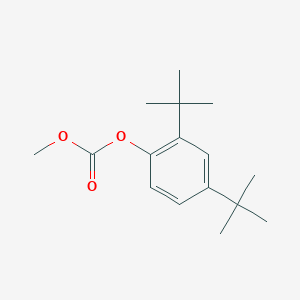

The molecular structure of this compound exhibits a complex three-dimensional arrangement that reflects the interplay between the planar aromatic ring system and the bulky tert-butyl substituents. The compound's chemical formula, C₁₆H₂₄O₃, indicates the presence of sixteen carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms arranged in a specific geometric configuration that determines its chemical and physical properties. The structural architecture centers around a phenyl ring bearing two tert-butyl groups at the 2 and 4 positions, with a methyl carbonate group attached to the aromatic system.

The carbonate functional group itself adopts a planar configuration, with the carbonyl carbon exhibiting sp² hybridization and forming a double bond with one oxygen atom while maintaining single bonds to two additional oxygen atoms. One of these oxygen atoms connects to the methyl group, while the other forms a covalent bond with the substituted phenyl ring. This arrangement creates a characteristic carbonate ester linkage that serves as the reactive center for many of the compound's chemical transformations.

The tert-butyl substituents introduce significant steric bulk into the molecular structure, with each group contributing a spherical volume that extends considerably beyond the plane of the aromatic ring. The positioning of these groups at the 2 and 4 positions creates an asymmetric distribution of steric hindrance around the phenyl ring, influencing both the compound's physical properties and its reactivity patterns. The 2-position tert-butyl group is particularly important as it creates steric interference with the carbonate ester linkage, potentially influencing the compound's hydrolytic stability and reaction kinetics.

Table 3: Structural Parameters of this compound

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Aromatic Ring | Substituted benzene | Electronic conjugation and rigidity |

| Carbonate Ester | -OCO₂CH₃ group | Reactive functional group |

| tert-Butyl Groups | -C(CH₃)₃ substituents | Steric hindrance and lipophilicity |

| Molecular Geometry | Non-planar overall structure | Influences physical properties |

The overall molecular geometry results from the combination of the planar aromatic system with the three-dimensional tert-butyl groups and the carbonate ester functionality. Computational studies suggest that the molecule adopts conformations that minimize steric interactions between the bulky substituents while maintaining optimal overlap of the aromatic π-system. The InChI representation 1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 encodes this three-dimensional structure in a standardized format that facilitates computational analysis and database searching.

Propiedades

IUPAC Name |

(2,4-ditert-butylphenyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZZXDUZVJNFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation: 5-Amino-2,4-di-tert-butylphenol

The precursor 5-amino-2,4-di-tert-butylphenol is prepared via nitration of 2,4-di-tert-butylphenol followed by catalytic hydrogenation of the nitro group:

- Nitration: 2,4-di-tert-butylphenol is nitrated using a nitrate source (e.g., potassium nitrate) in the presence of an acid such as sulfuric acid at low temperature (0-10°C). This produces a mixture of 2,4-di-tert-butyl-5-nitrophenol and 2,4-di-tert-butyl-6-nitrophenol.

- Reduction: The nitro compound is reduced to the amino compound using hydrogenation over catalysts such as Raney Nickel or Palladium on carbon under hydrogen pressure (4-6 kg/cm²) at room temperature.

Two methods for reduction are documented:

| Method | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Raney Nickel | H2 pressure 4-6 kg/cm², RT, 90-240 min | 55-70 | Filtration and recrystallization in toluene |

| B | Pd/C (5%, wet) | H2 pressure 4-6 kg/cm², RT, 90-240 min | 55-70 | pH adjusted with methane sulfonic acid, similar isolation |

The amino phenol is isolated as a light pink crystalline solid after washing and drying.

Hydroxy Protection: Formation of this compound

The hydroxy group of 5-amino-2,4-di-tert-butylphenol is protected by reaction with methyl chloroformate in the presence of a base (triethylamine) in an organic solvent (e.g., diethyl ether):

- The amino phenol (10 g) is dissolved in diethyl ether (100 ml) with triethylamine (10.1 ml) at 0°C.

- Methyl chloroformate (7.46 ml) is added dropwise, and the reaction mixture is stirred at room temperature for 6-8 hours.

- Additional methyl chloroformate (3.7 ml) and triethylamine (5 ml) are added at 0°C, followed by stirring at room temperature for 1 hour to complete the reaction.

- The reaction mixture is filtered, washed with water and brine, and concentrated under vacuum to isolate the title compound as a methyl carbonate derivative.

This method achieves high conversion and purity without requiring chromatographic separation, making it suitable for scale-up.

Reaction Conditions and Optimization

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | Diethyl ether | Good solubility and easy removal |

| Base | Triethylamine | Neutralizes HCl formed, facilitates reaction |

| Temperature | 0°C to room temperature | Controlled addition at low temp to avoid side reactions |

| Reaction Time | 6-9 hours total | Ensures complete conversion |

| Work-up | Filtration, aqueous washes, vacuum concentration | Efficient isolation of product |

The use of triethylamine in slight excess ensures complete scavenging of HCl, preventing side reactions and degradation of the amino phenol.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Reagents & Conditions | Product/Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Nitration of 2,4-di-tert-butylphenol | KNO3, H2SO4, 0-10°C | 2,4-di-tert-butyl-5-nitrophenol | Mixture with 6-nitro isomer |

| 2 | Reduction of nitro group | Raney Ni or Pd/C, H2 (4-6 kg/cm²), RT | 5-amino-2,4-di-tert-butylphenol | 55-70% yield, crystalline solid |

| 3 | Protection of hydroxy group | Methyl chloroformate, triethylamine, diethyl ether, 0°C to RT | This compound | High purity, isolated by filtration |

Research Findings and Industrial Relevance

- The described process has been optimized for industrial scale, focusing on safety (low temperature nitration), catalyst recycling, and minimizing chromatographic steps.

- The methyl carbonate protection step is crucial for stabilizing the phenol during further synthetic transformations, such as in the synthesis of Ivacaftor.

- The use of common reagents and mild conditions makes the process cost-effective and environmentally manageable.

- The isolation of the product as a crystalline solid facilitates quality control and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Di-tert-butylphenyl methyl carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonates and phenols.

Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.

Substitution: The methyl carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various phenolic compounds, alcohols, and substituted carbonates, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

One of the primary applications of 2,4-Di-tert-butylphenyl methyl carbonate is as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the production of ivacaftor, a medication used to treat cystic fibrosis. The compound undergoes various chemical reactions to yield the final pharmaceutical product, showcasing its importance in medicinal chemistry .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules. Researchers have explored its potential to form derivatives that can be used in different chemical applications .

Biochemical Studies

In biochemical research, this compound has been studied for its interactions with biomolecules. It has been shown to influence cellular processes by modulating enzyme activities and cell signaling pathways. This property makes it a candidate for further exploration in drug development and therapeutic applications .

Case Study 1: Ivacaftor Synthesis

A study highlighted the synthesis process of ivacaftor using this compound as an intermediate. The research focused on optimizing reaction conditions to enhance yield and purity while minimizing by-products. The findings demonstrated that this compound could significantly streamline pharmaceutical production processes .

Case Study 2: Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties when tested in cellular models. The compound was shown to enhance cellular resistance to oxidative stress, suggesting potential applications in developing antioxidant therapies .

Mecanismo De Acción

The mechanism of action of 2,4-Di-tert-butylphenyl methyl carbonate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily attributed to its ability to donate or accept electrons, making it a potent antioxidant. It can scavenge free radicals and prevent oxidative damage to cells and tissues. Additionally, its structural features allow it to interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally related compounds to 2,4-di-tert-butylphenyl methyl carbonate share the 2,4-di-tert-butylphenyl moiety but differ in functional groups, substituents, or applications. Below is a detailed comparison:

Tris(2,4-di-tert-butylphenyl) Phosphite (IRGAFOS® 168)

- Molecular Formula : C₄₂H₆₃O₃P

- Molecular Weight : 646.92 g/mol

- Functional Group : Phosphite ester (P-O-C aromatic).

- Applications : Widely used as an antioxidant and stabilizer in polymers to prevent thermal degradation. Unlike the carbonate, it acts as a radical scavenger and hydroperoxide decomposer .

- Key Difference : The phosphite group enhances reactivity with peroxides, making it superior for polymer stabilization. The carbonate lacks this antioxidant functionality.

5-Amino-2,4-di-tert-butylphenyl Methyl Carbonate

- CAS : 1182822-31-6

- Molecular Formula: C₁₆H₂₅NO₃

- Molecular Weight : 279.37 g/mol

- Functional Group: Methyl carbonate with an additional amino (-NH₂) substituent at the 5-position.

- Applications: Potential pharmaceutical intermediate; the amino group increases polarity and reactivity, enabling conjugation or derivatization in drug synthesis .

- Safety: Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), requiring stricter handling than the non-amino analogue .

2,6-Di-tert-butyl-4-methylphenol (BHT Analogue)

- Functional Group: Phenol with tert-butyl and methyl substituents.

- Applications: Antioxidant in food, plastics, and fuels. Unlike the carbonate, it donates phenolic hydrogen to terminate free radicals.

- Structural Contrast : The absence of a carbonate ester limits its utility in esterification reactions but enhances its radical-scavenging efficiency .

Tris(2,4-di-tert-butylphenyl) Phosphate

- Applications : Degradation product of phosphite stabilizers under oxidative conditions. Observed in wastewater treatment as a persistent organic pollutant .

- Key Difference : Phosphate esters are more hydrolytically stable than carbonates but pose environmental concerns due to slower degradation .

Data Table: Comparative Analysis

Actividad Biológica

2,4-Di-tert-butylphenyl methyl carbonate (C16H24O3) is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industry. The compound's structure features two tert-butyl groups and a methyl carbonate moiety, contributing to its unique chemical behavior and biological interactions.

- Molecular Formula : C16H24O3

- Molecular Weight : 280.37 g/mol

- Structural Features : The presence of tert-butyl groups enhances lipophilicity, while the methyl carbonate group is crucial for its reactivity in biochemical pathways.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular components. Notable effects include:

- Antioxidant Properties : It acts as a potent antioxidant by scavenging free radicals, thus protecting cells from oxidative stress.

- Modulation of Enzymatic Activity : The compound has been shown to influence the activity of enzymes involved in oxidative stress responses, including superoxide dismutase and catalase.

- Cell Signaling Pathways : It modulates several signaling pathways that are crucial for cellular metabolism and function .

The mechanism of action involves several key interactions:

- Electron Transfer : The compound can donate or accept electrons, facilitating redox reactions that protect against oxidative damage.

- Binding to Biomolecules : It interacts with transcription factors and enzymes through hydrogen bonding and hydrophobic interactions, influencing gene expression and protein activity.

- Quorum Sensing Inhibition : Related compounds have demonstrated the ability to inhibit quorum sensing in pathogenic bacteria, reducing virulence factor production .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to reduce oxidative stress markers in cell cultures, highlighting its potential therapeutic applications in diseases characterized by oxidative damage.

Antimicrobial Properties

In studies examining its antimicrobial effects, related compounds have shown promise against Pseudomonas aeruginosa, a major pathogen associated with infections in immunocompromised patients. The inhibition of quorum sensing pathways was particularly noted, suggesting potential use as an anti-virulence agent .

Study 1: Antioxidant Effects

A controlled study assessed the impact of this compound on oxidative stress in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls.

| Treatment Group | ROS Levels (µM) | % Reduction |

|---|---|---|

| Control | 15.2 | - |

| 10 µM Compound | 8.7 | 42% |

| 50 µM Compound | 5.3 | 65% |

Study 2: Quorum Sensing Inhibition

A study evaluating the effects of related compounds on Pseudomonas aeruginosa showed that treatment with this compound significantly reduced biofilm formation and virulence factor production.

| Treatment Group | Biofilm Formation (OD595) | % Inhibition |

|---|---|---|

| Control | 1.00 | - |

| 25 µg/mL Compound | 0.60 | 40% |

| 50 µg/mL Compound | 0.30 | 70% |

Pharmaceutical Development

Due to its biological activity, particularly as an antioxidant and potential antimicrobial agent, this compound is being explored as a lead compound in drug development for conditions related to oxidative stress and bacterial infections.

Industrial Uses

The compound is utilized in the production of polymers and resins due to its stability and reactivity profile, making it valuable in various industrial applications.

Q & A

Basic Research Question

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the structure via peaks at δ 1.3–1.4 ppm (tert-butyl protons) and δ 150–155 ppm (carbonate carbonyl) .

- HPLC-MS : Used to assess purity and detect trace impurities (e.g., unreacted phenol or hydrolysis products) .

- FTIR : Strong absorbance at ~1750 cm<sup>-1</sup> (C=O stretch of the carbonate group) .

How does this compound degrade under thermal or oxidative conditions?

Advanced Research Question

Thermogravimetric analysis (TGA) and accelerated aging studies reveal:

- Thermal Stability : Decomposition occurs above 200°C, releasing CO2 and forming 2,4-di-tert-butylphenol as a primary degradation product .

- Oxidative Pathways : Exposure to UV light or peroxides accelerates hydrolysis of the carbonate group, necessitating stabilizers like hindered amine light stabilizers (HALS) in polymer applications .

Methodological Note: Use GC-MS to monitor volatile degradation products and quantify residual stability .

What mechanistic insights explain the antioxidant activity of this compound in polymer systems?

Advanced Research Question

The compound acts as a radical scavenger:

- Mechanism : The tert-butyl groups donate electrons to stabilize peroxy radicals, while the carbonate group enhances solubility in hydrophobic matrices .

- Synergistic Effects : Combining with phosphite antioxidants (e.g., tris(2,4-di-tert-butylphenyl) phosphite) improves efficacy by regenerating active phenolic groups .

Experimental Design: Electron paramagnetic resonance (EPR) spectroscopy tracks radical quenching efficiency .

How can researchers resolve contradictions in stability data across different studies?

Advanced Research Question

Discrepancies in degradation rates often arise from:

- Sample Purity : Impurities (e.g., residual solvents) accelerate decomposition. Validate purity via HPLC and elemental analysis .

- Environmental Variability : Control humidity (<5% RH) and oxygen levels during stability testing .

- Analytical Sensitivity : Compare data from multiple techniques (e.g., TGA vs. isothermal calorimetry) to cross-validate results .

What role does this compound play in polymer stabilization, and how is its performance quantified?

Advanced Research Question

In polyolefins (e.g., polyethylene), the compound:

- Inhibits Chain Scission : Reduces carbonyl formation during oxidative aging by 40–60% compared to unstabilized controls .

- Quantitative Metrics : Use FTIR to measure carbonyl index (CI) and tensile testing to assess mechanical retention .

Experimental Design: ASTM D3895-19 guides accelerated oven aging tests at 100°C with periodic sampling .

What are the environmental and safety considerations for handling this compound?

Basic Research Question

- Toxicity : Limited acute toxicity (LD50 >2000 mg/kg in rats), but chronic exposure studies are lacking .

- Waste Management : Neutralize with aqueous sodium bicarbonate before disposal to hydrolyze residual carbonate .

- Regulatory Compliance : Follow OECD Test Guidelines (e.g., GLP-compliant in vitro cytogenicity assays) for hazard assessment .

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.